molecular formula C17H15N3O2 B2898143 5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-95-6

5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2898143
CAS No.: 477850-95-6
M. Wt: 293.326
InChI Key: CEFYGSWULROWJK-UHFFFAOYSA-N
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Description

5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with the molecular formula C17H15N3O2 and a molar mass of 293.32 g/mol . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-phenoxyaniline with 2,4-dihydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in studying biochemical pathways.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolones and related compounds. Similar compounds include:

  • Phenylhydrazine derivatives

  • Aminopyrazoles

  • Hydrazones

Each of these compounds has unique structural features and properties, making them suitable for different applications. The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.

Properties

IUPAC Name

5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-16(17(21)20-19-12)11-18-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZALJCHJQZGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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